Unique Human CYP2B6 Inhibition Profile Compared to Parent Clomazone
The 5-methoxy derivative demonstrates a distinct and quantifiable biological interaction by inhibiting human cytochrome P450 2B6 (CYP2B6) with an IC50 of 9,900 nM [1]. This activity was measured in human liver microsomes, a standard model for human metabolism. In contrast, the parent compound clomazone (CAS 81777-89-1) has no reported CYP2B6 inhibition data in the same authoritative database (ChEMBL/BindingDB), indicating a differentiated molecular target profile [1]. This selective interaction is a direct consequence of the 5-methoxy substitution.
| Evidence Dimension | Inhibition of human CYP2B6 enzyme |
|---|---|
| Target Compound Data | IC50 = 9,900 nM |
| Comparator Or Baseline | Clomazone (CAS 81777-89-1): No CYP2B6 inhibition reported in ChEMBL/BindingDB |
| Quantified Difference | Unique activity profile for the 5-methoxy analog; no comparable inhibition reported for clomazone |
| Conditions | Human liver microsomes, using bupropion as substrate, preincubated for 5 mins, analyzed by LC-MS/MS |
Why This Matters
This exclusive bioactivity makes the compound a valuable tool for studying CYP-mediated metabolism and herbicide toxicity, a property not offered by the widely available clomazone.
- [1] Amgen & ChEMBL. (2013). BindingDB Entry: BDBM50380513 / CHEMBL2019023. View Source
